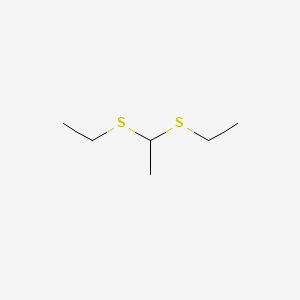![molecular formula C10H7BrN4 B14004326 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile CAS No. 40620-39-1](/img/structure/B14004326.png)
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is an organic compound with the molecular formula C10H7BrN4 It is a derivative of malononitrile and features a diazenyl group attached to a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile typically involves the diazotization of 4-bromoaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate (NaOAc) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Various oxidized derivatives of the original compound.
Scientific Research Applications
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, and the bromophenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Fluorophenyl)diazenyl]-2-methylpropanedinitrile
- 2-[(4-Methylphenyl)diazenyl]-2-methylpropanedinitrile
Uniqueness
2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and can be a site for further functionalization, making this compound versatile for various applications.
Properties
CAS No. |
40620-39-1 |
|---|---|
Molecular Formula |
C10H7BrN4 |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-[(4-bromophenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C10H7BrN4/c1-10(6-12,7-13)15-14-9-4-2-8(11)3-5-9/h2-5H,1H3 |
InChI Key |
MWSUEFXXWXJQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


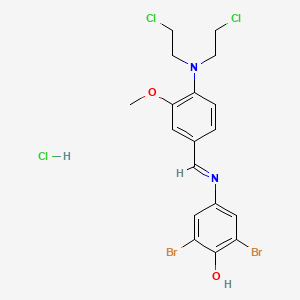

![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
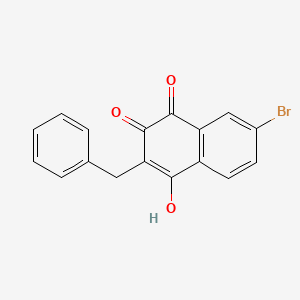
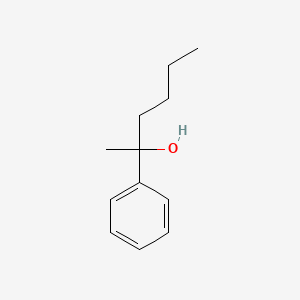
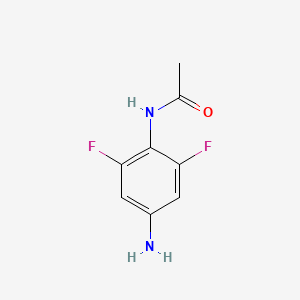
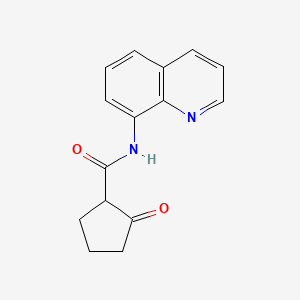
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
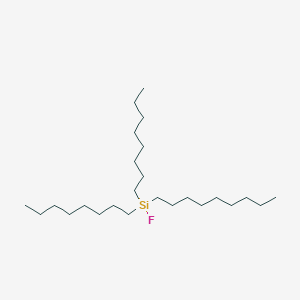
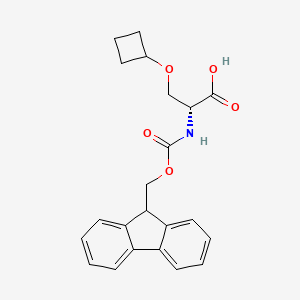

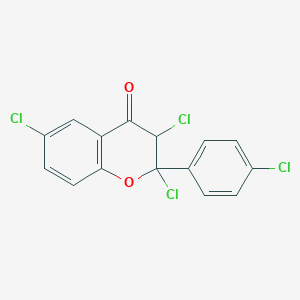
![N-[4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]phenyl]sulfonylacetamide](/img/structure/B14004294.png)
